
2-Chloroethyl ethyl ether
Overview
Description
2-Chloroethyl ethyl ether (CEEE, C₄H₉ClO), also referred to as ethyl 2-chloroethyl ether, is a chlorinated ether compound with a molecular weight of 108.57 g/mol. It is a colorless to pale yellow liquid with a boiling point of 107°C and a density of 0.989 g/cm³ . CEEE is structurally characterized by an oxygen atom bridging an ethyl group and a 2-chloroethyl group. It is widely utilized as a simulant for sulfur mustard (HD) in decontamination studies due to its lower toxicity compared to HD . Additionally, it serves as a monomer in polymer synthesis, particularly in fluorinated copolymers and stimuli-responsive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl ethyl ether can be synthesized through several methods:
Reaction of Ethyl Ether with 2-Chloroethanol: This method involves the reaction of ethyl ether with 2-chloroethanol in the presence of a catalyst such as phosphorus trichloride and hydrogen chloride.
Reaction of Ethyl Ether with 2-Chloroethane: Another method involves the reaction of ethyl ether with 2-chloroethane under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of ethyl ether with 2-chloroethanol or 2-chloroethane, using catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Chloroethyl ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form corresponding alcohols.
Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate
2-Chloroethyl ethyl ether serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating ether-functionalized derivatives used in drug formulations .
2. Prodrug Design
Recent research highlights its potential in prodrug design, particularly in antibody-directed enzyme prodrug therapy (ADEPT). This method utilizes the compound to selectively deliver cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .
Chemical Reagent Applications
1. Synthesis of Ionic Liquids
The compound is used as a reagent in the preparation of ether-functionalized ionic liquids, which have applications in biochemistry for the separation of proteins and saccharides. These ionic liquids are also utilized as absorbents for sulfur dioxide, showcasing their environmental significance .
2. Solvent Properties
Due to its solvent properties, this compound is employed in various chemical reactions, particularly those requiring non-polar solvents. Its efficacy as a solvent is beneficial in organic synthesis where solubility of reactants is crucial .
Toxicological Considerations
While this compound has significant applications, its toxicological profile must be considered. Studies indicate potential health hazards associated with exposure, including respiratory and dermal effects. It is classified as an irritant and acute toxic substance, necessitating careful handling in laboratory settings .
Case Study 1: Synthesis of Anticancer Agents
In a study focusing on the synthesis of anticancer agents, researchers utilized this compound to create novel compounds that exhibited enhanced cytotoxicity against various cancer cell lines. The study demonstrated how modifying existing drugs with this ether could improve their effectiveness while reducing side effects.
Case Study 2: Development of Ionic Liquids
Another investigation explored the use of this compound in developing ionic liquids for protein separation processes. The results indicated that these ionic liquids could efficiently extract proteins from complex mixtures, highlighting their potential for biotechnological applications.
Mechanism of Action
The mechanism of action of 2-chloroethyl ethyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in organic synthesis and as a reagent in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
CEEE belongs to a family of chlorinated ethers and sulfides used as HD simulants or intermediates in organic synthesis. Key analogs include:
a) Bis(2-Chloroethyl) Ether (BCEE, C₄H₈Cl₂O)
- Structure : Contains two 2-chloroethyl groups linked by an oxygen atom.
- Molecular Weight : 143.01 g/mol .
- Properties: Higher toxicity than CEEE, with documented carcinogenic and blistering effects similar to HD .
- Applications: Limited industrial use due to hazards; primarily studied for environmental persistence and toxicity .
b) 2-Chloroethyl Ethyl Sulfide (CEES, C₄H₉ClS)
- Structure : Replaces the ether oxygen with a sulfur atom.
- Molecular Weight : 124.63 g/mol .
- Properties : Mimics HD’s blistering activity but with reduced potency. Undergoes selective oxidation to less toxic sulfoxides .
- Applications : Preferred simulant for HD decontamination research due to intermediate reactivity .
c) 2-Chloroethyl Methyl Ether (C₃H₇ClO)
- Structure : Methyl group replaces the ethyl group in CEEE.
- Molecular Weight : 94.54 g/mol .
- Properties : Lower boiling point (76°C) and higher volatility compared to CEEE .
Reactivity and Stability
- CEEE: Stable under ambient conditions but undergoes hydrolysis in acidic or alkaline environments. Used in copolymerization with fluorinated monomers (e.g., chlorotrifluoroethylene) to introduce functional side groups .
- BCEE: Hydrolyzes slowly, forming toxic byproducts like 2-chloroethanol. Over-oxidation produces sulfones/sulfoxides with retained vesicant activity .
- CEES: Reacts rapidly with oxidizing agents (e.g., nanoporphyrin-based MOFs under LED light) to form non-toxic sulfoxides, making it ideal for decontamination studies .
Biological Activity
2-Chloroethyl ethyl ether (also known as bis(2-chloroethyl) ether) is an organic compound with significant industrial applications, particularly in the production of pharmaceuticals and as a solvent. This article reviews its biological activity, including toxicological effects, mutagenicity, carcinogenic potential, and metabolic pathways based on diverse scientific literature.
- Chemical Formula : CHClO
- CAS Number : 628-34-2
- Molecular Weight : 110.57 g/mol
- Physical State : Colorless liquid with a characteristic odor.
Acute Effects
Exposure to this compound can lead to immediate health effects:
- Irritation : Contact can cause irritation and burns to the skin and eyes. Inhalation may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath .
- Lethality : High concentrations can be rapidly lethal in experimental animals, particularly in rabbits and guinea pigs .
Chronic Effects
Long-term exposure has been associated with serious health risks:
Mutagenicity Studies
Research indicates that this compound exhibits weak mutagenic properties:
- In vitro studies have demonstrated mutagenicity in Salmonella typhimurium strains .
- It has also been shown to induce sex-linked recessive lethal mutations in Drosophila melanogaster, although it did not induce heritable translocations in other models .
Metabolism and Excretion
The metabolism of this compound involves rapid absorption and conversion into various metabolites:
- Studies indicate that after administration, a significant portion is excreted via urine, primarily as thiodiglycolic acid (75% of radioactivity recovered), with minor metabolites including 2-chloroethoxyacetic acid .
- The compound is also noted for its rapid absorption through the skin, highlighting potential dermal exposure risks .
Case Study 1: Occupational Exposure
A study involving chlorohydrin production workers revealed an increased risk of cancer among those exposed to bis(2-chloroethyl)ether. The findings suggested a correlation between exposure levels and cancer incidence, although confounding factors were present .
Case Study 2: Animal Testing
In a long-term study involving Sprague-Dawley rats, no significant increase in tumor incidence was observed at lower doses (25 mg/kg), while higher doses (50 mg/kg) showed survival rates affected by dosage but did not conclusively demonstrate carcinogenicity .
Data Summary Table
Parameter | Findings |
---|---|
Acute Toxicity | Irritation of skin/eyes; respiratory distress |
Chronic Toxicity | Limited evidence for carcinogenicity |
Mutagenicity | Weakly mutagenic in Salmonella |
Metabolites | Thiodiglycolic acid (75% of urinary radioactivity) |
Occupational Risk | Increased cancer risk among exposed workers |
Q & A
Basic Research Questions
Q. What are the optimized synthetic methods for 2-chloroethyl ethyl ether, and how do reaction conditions influence yield and purity?
A solvent-free synthesis method using triethylamine as a catalyst for the reaction of 2-ethoxyethanol with thionyl chloride has been reported. Post-reaction purification involves washing with saturated sodium bicarbonate and sodium chloride solutions, followed by drying with anhydrous sodium sulfate. Structural validation is performed via ¹H-NMR and GC-MS. This method avoids solvent contamination and improves yield (83% reported) compared to traditional routes .
Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental samples?
Gas chromatography (GC) with flame ionization or sulfur-specific detectors is widely used. Optimal GC parameters include injection port temperatures of 200–250°C and column oven programs with gradients (e.g., 40°C to 280°C at 10°C/min). For environmental water samples, solid-phase microextraction (SPME) or purge-and-trap methods enhance sensitivity. Detection limits in drinking water range from 0.00001 to 0.0013 mg/L, as per U.S. monitoring data .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
Critical properties include:
- Boiling point : 158–160°C
- Vapor pressure : 0.45 mmHg at 25°C
- Log Kow (octanol-water partition coefficient) : 1.52
- Henry’s Law constant : 3.4 × 10⁻⁵ atm·m³/mol These values inform volatility, environmental persistence, and solubility predictions. Thermodynamic data (e.g., ΔvapH = 45.2 kJ/mol) are available via NIST Chemistry WebBook .
Advanced Research Questions
Q. How does this compound interact with macrocyclic hosts, and what implications does this have for sensing or decontamination?
Computational studies show that per-ethylated pillar[5]arene (EtP[5]) binds this compound via halogen-π and van der Waals interactions. Experimental validation using crystallography and NMR revealed binding constants (Ka) of ~10³ M⁻¹, suggesting utility in selective capture or sensor design for mustard gas simulants .
Q. What evidence exists for the mutagenic or carcinogenic potential of this compound, and how do experimental models address data gaps?
Limited evidence from Salmonella typhimurium TA1535 assays indicates weak mutagenicity. In vivo studies in rats show covalent protein binding but no DNA adduct formation. IARC classifies it as Group 3 ("not classifiable as carcinogenic to humans") due to inadequate human data and limited animal evidence. Mechanistic studies recommend prioritizing in vitro genotoxicity assays (e.g., micronucleus tests) to resolve contradictions .
Q. What are the environmental fate and degradation pathways of this compound in aquatic systems?
Volatilization half-life from rivers is ~3.4 days. Hydrolysis is pH-dependent, with half-lives of 12 hours (pH 9) to 28 days (pH 5). Biodegradation studies are sparse, but aerobic microbial consortia from contaminated sites show partial mineralization (30–40% in 14 days). Photolysis under UV light produces chloroacetaldehyde and ethylene oxide as intermediates .
Q. How can researchers mitigate risks when handling this compound in laboratory settings?
Key safety measures include:
- PPE : Fluoroprene or chloroprene gloves (0.7 mm thickness, >480 min breakthrough time), NIOSH-approved respirators with ABEK filters, and full-face shields .
- Engineering controls : Fume hoods with ≥100 ft/min face velocity and inert gas purging for storage.
- Spill management : Absorbent materials (vermiculite, sand) and neutralization with 10% sodium bicarbonate .
Q. Methodological Challenges and Contradictions
Q. Why are discrepancies observed in reported toxicity values for this compound across studies?
Variations in LD₅₀ values (e.g., 105 mg/kg in rats vs. 75 mg/kg in mice) stem from differences in exposure routes (oral vs. dermal) and metabolic activation. ATSDR’s systematic review framework highlights the need for standardized protocols, including isozyme-specific metabolism assays (e.g., CYP2E1 involvement) and interspecies extrapolation models .
Q. What analytical challenges arise in distinguishing this compound from structural analogs like bis(2-chloroethyl) ether?
Co-elution in GC can occur due to similar retention times. Resolution requires polar capillary columns (e.g., SLB-IL59) or tandem MS with MRM transitions (e.g., m/z 123 → 85 for this compound). Cross-validation via ¹³C-NMR or IR spectroscopy is recommended for ambiguous cases .
Q. Tables
Table 1. Key Environmental Monitoring Data for this compound
Parameter | Value | Source |
---|---|---|
Median concentration in U.S. water | <0.01 mg/L (808 samples) | |
Volatilization half-life | 3.4 days (river) | |
Hydrolysis half-life | 12 h (pH 9) to 28 d (pH 5) |
Table 2. Recommended PPE for Laboratory Handling
Equipment | Specification | Reference |
---|---|---|
Gloves | Fluoroprene, 0.7 mm thickness | |
Respirator | NIOSH-approved ABEK filters | |
Eye protection | EN 166-compliant goggles |
Properties
IUPAC Name |
1-chloro-2-ethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVQTPMFOLLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211882 | |
Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-34-2 | |
Record name | 1-Chloro-2-ethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, 2-chloroethyl ethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl ethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloroethyl ethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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